molecular formula C11H12N2O2S B2585681 2-(Pyrrolidin-1-ylsulfonyl)benzonitrile CAS No. 612044-36-7

2-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Cat. No. B2585681
Key on ui cas rn: 612044-36-7
M. Wt: 236.29
InChI Key: CWLJOGMEQPNZOF-UHFFFAOYSA-N
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Patent
US08481569B2

Procedure details

(Step 1) To a mixture of pyrrolidine (4.92 ml) and triethylamine (6.91 ml) was added a solution of 2-cyanobenzene-1-sulfonyl chloride (10.0 g) in tetrahydrofuran (40 ml) at 0° C. The mixture was stirred at room temperature for 2 hr, and concentrated under reduced pressure. The residue was suspended in water, and the suspension was filtered. The filtered solid was dissolved in dichloromethane, and the solution was washed with water. The organic layer was dried over sodium sulfate, and filtered. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:2) to give 2-(pyrrolidin-1-ylsulfonyl)benzonitrile (11.3 g).
Quantity
4.92 mL
Type
reactant
Reaction Step One
Quantity
6.91 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[S:21](Cl)(=[O:23])=[O:22])#[N:14]>O1CCCC1>[N:1]1([S:21]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[C:13]#[N:14])(=[O:23])=[O:22])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
4.92 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
6.91 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)S(=O)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
DISSOLUTION
Type
DISSOLUTION
Details
The filtered solid was dissolved in dichloromethane
WASH
Type
WASH
Details
the solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCCC1)S(=O)(=O)C1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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